3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine
Description
3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine is a piperidine derivative functionalized with a 4-methylthiazole ring linked via a sulfanyl (-S-) methyl group at the 3-position. This compound is of interest in medicinal chemistry due to the pharmacophoric features of both piperidine (a common scaffold in CNS drugs) and thiazole (a heterocycle with diverse bioactivity). Its molecular formula is C10H16N2S2, and its dihydrochloride salt form (C10H18Cl2N2S2) has a molecular weight of 301.30 . The sulfanyl group enhances electronic properties and may influence metabolic stability or target binding interactions.
Properties
Molecular Formula |
C10H16N2S2 |
|---|---|
Molecular Weight |
228.4 g/mol |
IUPAC Name |
4-methyl-2-(piperidin-3-ylmethylsulfanyl)-1,3-thiazole |
InChI |
InChI=1S/C10H16N2S2/c1-8-6-13-10(12-8)14-7-9-3-2-4-11-5-9/h6,9,11H,2-5,7H2,1H3 |
InChI Key |
TTXSRCDTILAIEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Thiazole Sulfanyl Intermediate
Starting from commercially available 4-methyl-1,3-thiazole, the 2-position is functionalized to introduce a sulfanyl methyl group. This can be achieved by reacting 4-methylthiazole with sulfur-containing reagents under nucleophilic substitution or coupling conditions to form the thiazol-2-yl sulfanyl methyl intermediate.
Typical reagents include thiolating agents or sulfur nucleophiles that react with halomethyl derivatives of thiazole or via direct substitution on activated thiazole precursors.
Coupling with Piperidine
The piperidine ring is functionalized at the 3-position, often by halogenation (e.g., bromination) or via a suitable leaving group installation on the methyl position.
The thiazol-2-yl sulfanyl methyl intermediate is then reacted with the 3-halopiperidine or 3-piperidinyl electrophile under nucleophilic substitution conditions to form the thioether linkage.
Typical conditions involve the use of bases such as triethylamine or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) at moderate temperatures (25–80°C).
Purification and Isolation
The final compound is isolated by standard organic purification techniques such as extraction, crystallization, or chromatography.
Solvent removal is often performed under reduced pressure using rotary evaporators.
Purity is enhanced by recrystallization from suitable solvents or by preparative chromatography.
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-Methyl-1,3-thiazole + sulfur nucleophile | Formation of thiazol-2-yl sulfanyl methyl intermediate | Moderate to high yield; reaction monitored by TLC |
| 2 | 3-Halopiperidine + thiazol-2-yl sulfanyl methyl intermediate + base (e.g., triethylamine) in DMF | Nucleophilic substitution to form thioether linkage | Yields typically range 60-85%; reaction time 4-12 hours |
| 3 | Work-up: aqueous extraction, solvent removal | Isolation of crude product | Purification by recrystallization or chromatography |
| 4 | Final purification | Achieving >98% purity | Confirmed by NMR, HPLC, and elemental analysis |
The choice of solvent and base significantly influences the reaction yield and purity. Polar aprotic solvents favor nucleophilic substitution efficiency.
Temperature control is critical; elevated temperatures (above 80°C) can lead to by-products or decomposition.
Using protecting groups on the piperidine nitrogen can improve selectivity and reduce side reactions, but may require additional deprotection steps.
Solid dispersions of related thiazolyl compounds with cellulose derivatives have been reported to improve stability and bioavailability, suggesting formulation considerations post-synthesis.
| Parameter | Typical Conditions | Effect on Synthesis |
|---|---|---|
| Solvent | DMF, acetonitrile, ethanol | Polar aprotic solvents increase yield |
| Base | Triethylamine, potassium carbonate | Facilitate nucleophilic substitution |
| Temperature | 25–80°C | Higher temps increase rate but risk side reactions |
| Reaction Time | 4–12 hours | Longer time improves conversion |
| Purification Method | Recrystallization, chromatography | Essential for high purity (>98%) |
The preparation of 3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine involves strategic synthesis of a thiazolyl sulfanyl methyl intermediate followed by nucleophilic substitution onto a suitably functionalized piperidine ring. Optimization of reaction conditions such as solvent, base, temperature, and purification methods is crucial to achieving high yield and purity. The methods are well-documented in patent literature, providing a reliable foundation for synthesis at research and industrial scales.
Chemical Reactions Analysis
3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound’s antimicrobial and antifungal properties make it a candidate for studying the mechanisms of microbial inhibition.
Mechanism of Action
The mechanism of action of 3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom in the thiazole ring can form bonds with metal ions, affecting the function of metalloproteins. Additionally, the compound may interfere with cellular pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine Dihydrochloride
- Structure : Differs by the substituent position (4-piperidine vs. 3-piperidine).
- Molecular Weight : 301.30 (vs. 219.71 for the free base of the target compound).
- Properties : The dihydrochloride salt improves water solubility, critical for in vivo applications. The 4-position substitution may alter steric interactions in target binding compared to the 3-position isomer .
1-(4-Methyl-1,3-thiazol-2-yl)piperidine (CAS 58350-38-2)
- Structure : Thiazole directly attached to the piperidine nitrogen (1-position).
- Molecular Formula : C9H14N2S (MW: 182.29).
- Key Differences: Lacks the sulfanyl methyl group, reducing molecular complexity and lipophilicity (clogP ~1.5 vs. ~2.8 for the target compound).
3-(4-Methyl-1,3-thiazol-2-yl)piperidine (CymitQuimica Ref: 10-F667132)
- Structure : Thiazole attached at the 3-position of piperidine but without the sulfanyl methyl group.
- The absence of the sulfanyl group likely impacts pharmacokinetic properties .
2-Aminothiazole Sulfonamide Derivatives
- Examples: AB4 (similarity score 0.500 to 2-amino-N-(4-methylthiazol-2-yl)benzamide derivatives) and AB5 (similarity score 0.487 to urea-linked analogs).
- Key Differences: Sulfonamide or urea linkages replace the sulfanyl methyl group, altering electronic profiles and hydrogen-bonding capacity.
Structural and Functional Analysis
Electronic and Steric Effects
- In contrast, 1-(4-methylthiazol-2-yl)piperidine has reduced steric bulk, favoring interactions with shallow binding sites .
Solubility and Bioavailability
- The dihydrochloride salt of the 4-substituted analog (301.30 Da) offers enhanced solubility over the free base (219.71 Da), critical for oral administration. The target compound’s free base may require formulation adjustments for in vivo studies .
Biological Activity
3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine is a thiazole-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anticonvulsant activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : 3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine
- Molecular Formula : C₁₀H₁₆N₂S₂
- Molecular Weight : 228.38 g/mol
- CAS Number : 1249556-63-5
The biological activity of 3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine is primarily attributed to its ability to interact with various biological targets. The thiazole moiety is known to enhance the binding affinity to proteins involved in metabolic pathways and cellular signaling.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar thiazole structures can induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as p53 and Bax . Molecular docking studies suggest that 3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine may interact with key proteins involved in cancer progression.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the thiazole ring enhances the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. Preliminary investigations suggest that 3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine may exhibit antibacterial activity comparable to standard antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of bacteria | |
| Anticonvulsant | Potential anticonvulsant properties |
Case Studies
-
Anticancer Research :
A study evaluated the effects of various thiazole derivatives on hematological cancer cell lines. The results indicated that compounds similar to 3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine significantly reduced cell viability and induced apoptosis through the activation of apoptotic pathways . -
Antimicrobial Studies :
In vitro tests demonstrated that 3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to its ability to penetrate bacterial membranes and disrupt cellular functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
